2-Chloro-5-methylbenzonitrile
Overview
Description
2-Chloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is a colorless to pale yellow solid and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-chlorotoluene with a nitrile source under specific conditions. For instance, the ammoxidation of 2-chlorotoluene in the presence of a catalyst such as vanadium pentoxide supported on alumina can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include elevated temperatures and pressures to facilitate the conversion of 2-chlorotoluene to the desired nitrile compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically under reflux conditions.
Oxidation Reactions: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium are frequently used.
Major Products Formed:
Substitution Reactions: Products include 2-amino-5-methylbenzonitrile or 2-thio-5-methylbenzonitrile.
Oxidation Reactions: Products include 2-chloro-5-methylbenzoic acid or 2-chloro-5-methylbenzaldehyde.
Scientific Research Applications
2-Chloro-5-methylbenzonitrile has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-methylbenzonitrile depends on its specific application. In chemical reactions, the chlorine atom and the nitrile group can participate in various transformations, leading to the formation of new compounds. The molecular targets and pathways involved in its biological activities are often related to its ability to interact with specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
2-Chlorobenzonitrile: Similar structure but lacks the methyl group at the fifth position.
5-Chloro-2-methylbenzonitrile: Similar structure but with the chlorine and methyl groups swapped positions.
Benzonitrile: The parent compound without any substituents on the benzene ring.
Uniqueness: 2-Chloro-5-methylbenzonitrile is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can also affect its physical properties and its applications in various fields .
Properties
IUPAC Name |
2-chloro-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIPZBJOLLKLTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502470 | |
Record name | 2-Chloro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4387-32-0 | |
Record name | 2-Chloro-5-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4387-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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